![molecular formula C16H16O3 B14196809 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-89-9](/img/structure/B14196809.png)
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol, forming a spirocyclic acetal. The reaction conditions often include the use of acid catalysts to facilitate the formation of the spirocyclic structure. For instance, cyclohexanone can react with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Spiro[4.5]dec-6-en-8-one: Another spirocyclic compound with similar structural features.
1,4-Dioxaspiro[4.5]decane: Formed by the reaction of cyclohexanone with ethylene glycol, similar to the synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Uniqueness
This compound is unique due to its phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
918942-89-9 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-(2-phenylethenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C16H16O3/c17-15-12-14(9-8-13-6-2-1-3-7-13)19-16(15)10-4-5-11-18-16/h1-3,6-9,12H,4-5,10-11H2 |
InChIキー |
XECZYIFRQHAECH-UHFFFAOYSA-N |
正規SMILES |
C1CCOC2(C1)C(=O)C=C(O2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



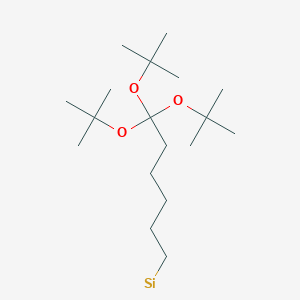
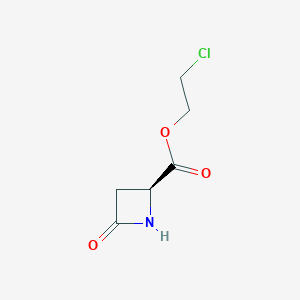
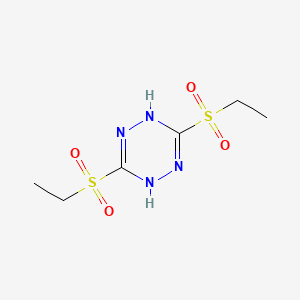

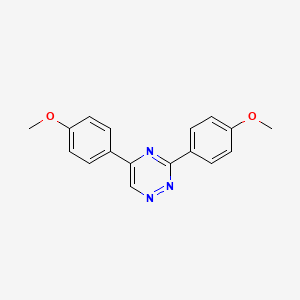
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
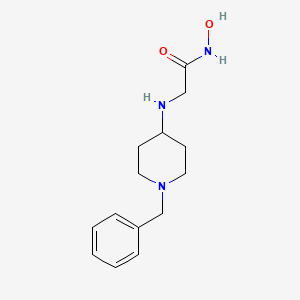
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)
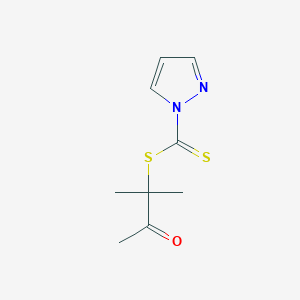

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)

